9H-1,9'-bicarbazole
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Overview
Description
1,9’-Bi(9H-carbazole) is an organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds containing nitrogen atoms within their ring structures. The compound 1,9’-Bi(9H-carbazole) is characterized by the presence of two carbazole units connected via a single bond at the 1 and 9 positions. This unique structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9’-Bi(9H-carbazole) can be synthesized through several methods, including:
Oxidative Coupling: This method involves the oxidative coupling of carbazole units using oxidizing agents such as iron(III) chloride or copper(II) chloride under controlled conditions.
Palladium-Catalyzed Coupling: Another approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where carbazole units are coupled using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of 1,9’-Bi(9H-carbazole) typically involves large-scale oxidative coupling processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9’-Bi(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1,9’-Bi(9H-carbazole) into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole rings, using reagents such as halogens, sulfonyl chlorides, or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, nitro compounds, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, sulfonated, or nitrated carbazole derivatives.
Scientific Research Applications
1,9’-Bi(9H-carbazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties.
Mechanism of Action
The mechanism of action of 1,9’-Bi(9H-carbazole) involves its interaction with various molecular targets and pathways. For instance, certain derivatives of carbazole have been shown to reactivate the P53 molecular signaling pathway, leading to anticancer effects . Additionally, carbazole derivatives can inhibit the p38 mitogen-activated protein kinase signaling pathway, reducing inflammation . The compound’s ability to incorporate different functional groups into its structure allows it to modulate various biological pathways effectively.
Comparison with Similar Compounds
1,9’-Bi(9H-carbazole) can be compared with other similar compounds, such as:
9H-Fluorene: Another biarylic compound with similar structural features but different electronic properties.
Dibenzothiophene: A sulfur-containing analog with distinct chemical reactivity and applications.
Polycarbazoles: Polymers derived from carbazole units, exhibiting unique optoelectronic properties and used in various electronic applications
Properties
CAS No. |
27825-35-0 |
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Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-9H-carbazole |
InChI |
InChI=1S/C24H16N2/c1-4-12-20-16(8-1)19-11-7-15-23(24(19)25-20)26-21-13-5-2-9-17(21)18-10-3-6-14-22(18)26/h1-15,25H |
InChI Key |
JEADPTOLLYQLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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